![molecular formula C17H23ClFN7O B12358289 5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12358289.png)
5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZ-23 is a selective, ATP-competitive, and orally bioavailable inhibitor of the tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC. These kinases are involved in neuronal cell growth, development, and survival. AZ-23 has shown potential in inhibiting Trk kinase activity, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AZ-23 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the pyrimidine core: This is achieved through a condensation reaction between appropriate starting materials.
Introduction of the fluoropyridinyl group: This step involves a nucleophilic substitution reaction.
Addition of the propan-2-yloxy group: This is typically done through an etherification reaction.
Industrial Production Methods
Industrial production of AZ-23 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
AZ-23 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound.
Reduction: This reaction can be used to reduce specific functional groups.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
AZ-23 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition.
Biology: Investigated for its role in neuronal cell growth and survival.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in tumors expressing Trk receptors.
Industry: Utilized in the development of new drugs targeting the Trk pathway
Wirkmechanismus
AZ-23 exerts its effects by inhibiting the Trk kinase pathway. It binds to the ATP-binding site of TrkA, TrkB, and TrkC, preventing the phosphorylation and activation of these kinases. This inhibition disrupts downstream signaling pathways involved in cell growth, survival, and differentiation. The molecular targets include the neurotrophin receptors and associated signaling proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Larotrectinib: Another Trk inhibitor with similar selectivity and potency.
Entrectinib: A multi-targeted kinase inhibitor that also targets Trk receptors.
GW 441756: A specific inhibitor of TrkA.
Uniqueness of AZ-23
AZ-23 is unique due to its high selectivity and potency for TrkA, TrkB, and TrkC. It has shown significant efficacy in preclinical models of neuroblastoma and other Trk-expressing tumors, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C17H23ClFN7O |
|---|---|
Molekulargewicht |
395.9 g/mol |
IUPAC-Name |
5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H23ClFN7O/c1-9(2)27-15-6-14(25-26-15)23-16-12(18)8-21-17(24-16)22-10(3)13-5-4-11(19)7-20-13/h4-5,7-10,14-15,25-26H,6H2,1-3H3,(H2,21,22,23,24)/t10-,14?,15?/m0/s1 |
InChI-Schlüssel |
QUTQFHTWJULIMQ-ISAOAKOHSA-N |
Isomerische SMILES |
C[C@@H](C1=NC=C(C=C1)F)NC2=NC=C(C(=N2)NC3CC(NN3)OC(C)C)Cl |
Kanonische SMILES |
CC(C)OC1CC(NN1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


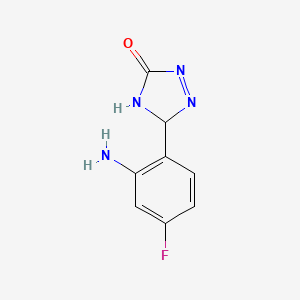
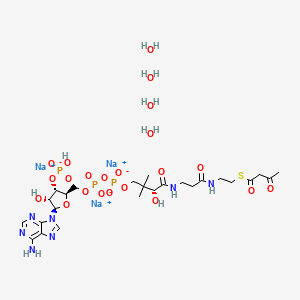
![7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;hydrochloride](/img/structure/B12358223.png)

![[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate](/img/structure/B12358232.png)

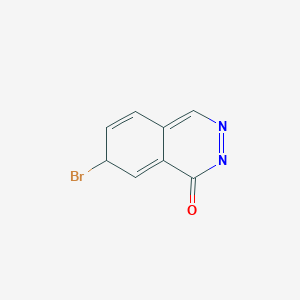
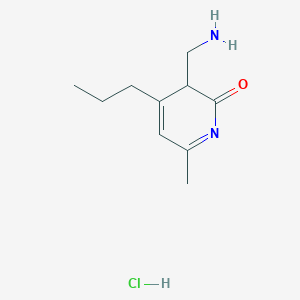
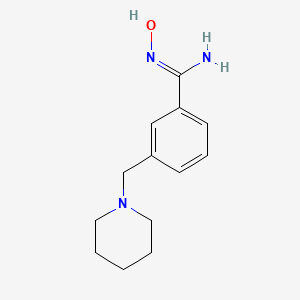

![5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one](/img/structure/B12358275.png)

![2-Amino-4-chloro-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12358282.png)
![N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine](/img/structure/B12358299.png)
